

1-Adamantyl Methacrylate: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Adamantyl methacrylate*

Cat. No.: *B7888489*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **1-Adamantyl methacrylate** (AMA), a unique monomer increasingly utilized in the development of advanced polymers for high-performance applications, including photoresists and sophisticated drug delivery systems. This document outlines its fundamental properties, detailed synthesis and polymerization protocols, and key applications, with a focus on its role in biomedical research.

Core Properties of 1-Adamantyl Methacrylate

1-Adamantyl methacrylate is an acrylic monomer distinguished by its bulky, rigid adamantyl group. This structural feature imparts exceptional thermal stability, high glass transition temperature (Tg), and enhanced etch resistance to its polymers, making it a valuable component in materials science and pharmaceutical formulations.

Property	Value	Reference
CAS Number	16887-36-8	[1] [2] [3]
Molecular Formula	C ₁₄ H ₂₀ O ₂	[1] [2] [4]
Molecular Weight	220.31 g/mol	[1] [3] [4]
Appearance	White or colorless powder to lump to clear liquid	[1]
Purity	>98.0%	[2]
Boiling Point	289.26°C at 760 mmHg	[2]
Density	~1.05 g/cm ³	[2]
Flash Point	117°C	[2]

Synthesis and Polymerization Protocols

The synthesis of **1-Adamantyl methacrylate** and its subsequent polymerization are critical steps in harnessing its properties for various applications. Below are detailed experimental protocols for its synthesis via esterification and its polymerization through free-radical and controlled radical processes.

Experimental Protocol 1: Synthesis of 1-Adamantyl Methacrylate via Esterification

This protocol describes a common method for synthesizing **1-Adamantyl methacrylate** from 1-adamantanol and methacrylic acid.

Materials:

- 1-Adamantanol (e.g., 70 g)
- Methacrylic acid (e.g., 50 g)
- Toluene (e.g., 200 ml)

- p-Toluenesulfonic acid (catalyst, e.g., 1 g)
- 10 mass % aqueous sodium hydrogencarbonate solution
- Water

Procedure:

- To a reaction flask equipped with a stirrer and a Dean-Stark trap, add 1-adamantanol, methacrylic acid, toluene, and p-toluenesulfonic acid.
- Heat the mixture with stirring, allowing water to be removed azeotropically via the Dean-Stark trap.
- Monitor the reaction progress until the theoretical amount of water is collected.
- After cooling, wash the resulting organic phase sequentially with water, a 10 mass % aqueous sodium hydrogencarbonate solution, and again with water.
- Distill the organic phase to obtain crude **1-adamantyl methacrylate**.

Experimental Protocol 2: Free-Radical Polymerization of 1-Adamantyl Methacrylate

This protocol outlines the synthesis of poly(**1-adamantyl methacrylate**) (PADMA) using a free-radical initiator.

Materials:

- **1-Adamantyl methacrylate** (ADMA) (e.g., 6.83 g, 0.031 mol)
- 2,2'-Azobisisobutyronitrile (AIBN) (initiator, e.g., 0.051 g, 0.31 mmol)
- Tetrahydrofuran (THF) (solvent, e.g., 50 mL)
- Methanol (for precipitation)

Procedure:

- In a round-bottom flask, dissolve ADMA and AIBN in THF.
- Stir the solution under a nitrogen atmosphere at 60°C for 2 hours.
- Cool the reaction mixture to room temperature.
- Precipitate the polymer by adding the solution to an excess of methanol.
- Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 65°C for 24 hours to yield P(ADMA-co-MMA).[\[5\]](#)

Experimental Protocol 3: Atom Transfer Radical Polymerization (ATRP) of 1-Adamantyl Methacrylate

ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.

Materials:

- **1-Adamantyl methacrylate** (AdMA)
- Methyl α -bromoisobutyrate (MBiB) (initiator)
- Copper(I) bromide (CuBr) (catalyst)
- Copper(II) bromide (CuBr₂) (deactivator)
- 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) (ligand)
- Toluene (solvent)

Procedure:

- A typical polymerization is carried out in toluene at 60°C.
- The molar ratio of reagents can be set, for example, to $[AdMA]_0/[MBiB]_0/[CuBr]_0/[CuBr_2]_0/[HMTETA]_0 = 100/1/1/0.2/1.2$.

- The reaction mixture is degassed and maintained under an inert atmosphere.
- The polymerization proceeds for a set time, and samples can be taken to monitor conversion and molecular weight evolution.
- The resulting polymer, poly(**1-adamantyl methacrylate**) (PAdMA), is purified to remove the catalyst.

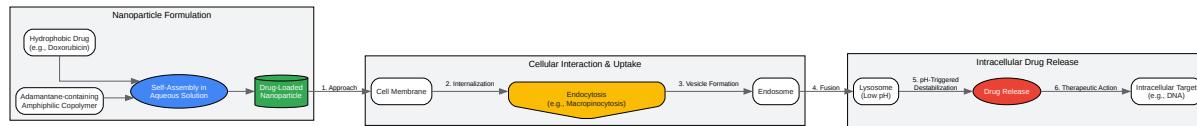
Applications in Drug Delivery

The hydrophobic and bulky nature of the adamantyl group makes AMA a valuable monomer for creating amphiphilic block copolymers that can self-assemble into nanoparticles or micelles for drug delivery.^[6] These nanocarriers can encapsulate hydrophobic drugs, protecting them in the physiological environment and facilitating their delivery to target tissues.

Experimental Protocol 4: Preparation of Adamantane-Cored Polymeric Micelles for Doxorubicin Delivery

This protocol describes the synthesis of an adamantane-containing amphiphilic block copolymer and its use to encapsulate the anticancer drug doxorubicin (DOX).

Materials:


- Adamantane-cored initiator
- Monomers for hydrophilic and hydrophobic blocks (e.g., polyethylene glycol methacrylate and a pH-responsive methacrylate)
- Doxorubicin hydrochloride (DOX·HCl)
- Triethylamine (TEA)
- Solvents (e.g., THF, deionized water)
- Dialysis membrane (MWCO e.g., 3500 Da)

Procedure:

- Polymer Synthesis: Synthesize the amphiphilic block copolymer using a suitable polymerization technique (e.g., ATRP) starting from an adamantane-based core.
- Drug Loading:
 - Dissolve the adamantane-cored block copolymer and DOX·HCl in a suitable organic solvent like THF.
 - Add triethylamine to neutralize the hydrochloride salt of doxorubicin.
 - Stir the solution for a period to ensure mixing.
- Micelle Formation:
 - Add deionized water dropwise to the polymer/drug solution under stirring to induce self-assembly of the polymer into micelles, encapsulating the doxorubicin.
- Purification:
 - Dialyze the micellar solution against deionized water for an extended period (e.g., 24 hours) to remove the organic solvent and any unloaded drug.
- Characterization:
 - Characterize the drug-loaded micelles for size, morphology, drug loading content, and encapsulation efficiency.

Cellular Uptake and Drug Release Workflow

The following diagram illustrates a generalized workflow for the formulation of drug-loaded nanoparticles using a polymer containing **1-adamantyl methacrylate**, their cellular uptake, and subsequent drug release. The cellular uptake of such nanoparticles is often mediated by endocytosis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for drug delivery using adamantane-containing nanoparticles.

Conclusion

1-Adamantyl methacrylate is a versatile monomer that provides a pathway to novel polymers with desirable properties for advanced applications. Its incorporation into polymer chains enhances thermal stability and mechanical properties, which is highly beneficial for materials used in microelectronics. In the realm of drug delivery, the unique structure of the adamantyl group facilitates the development of robust nanocarriers for targeted and controlled release of therapeutics. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals aiming to explore the full potential of **1-adamantyl methacrylate** in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 1-Adamantyl methacrylate [benchchem.com]
- 5. Poly(1-adamantyl methacrylate) [polymersource.ca]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [1-Adamantyl Methacrylate: A Technical Guide for Advanced Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7888489#1-adamantyl-methacrylate-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com